4-Carboethoxy-4'-piperidinomethyl benzophenone

Description

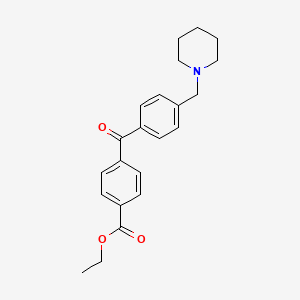

4-Carboethoxy-4'-piperidinomethyl benzophenone (IUPAC: Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate) is a benzophenone derivative characterized by two key functional groups: a carboethoxy (ethyl ester) moiety at the 4-position and a piperidinomethyl group at the 4'-position of the benzophenone scaffold. This compound is structurally tailored for applications in drug development and chemical synthesis, where its electron-withdrawing ester group and nitrogen-containing piperidine ring influence reactivity, solubility, and biological interactions .

Properties

IUPAC Name |

ethyl 4-[4-(piperidin-1-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-2-26-22(25)20-12-10-19(11-13-20)21(24)18-8-6-17(7-9-18)16-23-14-4-3-5-15-23/h6-13H,2-5,14-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLDEWAAYDWXQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642683 | |

| Record name | Ethyl 4-{4-[(piperidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-20-5 | |

| Record name | Ethyl 4-[4-(1-piperidinylmethyl)benzoyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-{4-[(piperidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthesis

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Esterification/Acylation | Benzophenone reacted with ethyl chloroformate or ethyl bromoacetate under basic conditions | Introduction of the carboethoxy group at the 4-position of benzophenone ring |

| 2 | Formation of Benzophenone Aldehyde Intermediate | Selective bromination or chloromethylation at the 4'-position followed by oxidation | Prepares the site for nucleophilic substitution |

| 3 | Nucleophilic Substitution or Reductive Amination | Reaction with piperidine or piperidine derivatives in presence of base or reducing agent (e.g., sodium cyanoborohydride) | Installation of the piperidinomethyl group at the 4'-position |

| 4 | Purification | Chromatographic techniques such as column chromatography or recrystallization | Isolation of pure this compound |

This method is consistent with the preparation of related compounds such as 4'-Carboethoxy-3-piperidinomethyl benzophenone, which shares similar synthetic routes involving benzophenone derivatives and piperidine functionalization.

Reaction Conditions and Optimization

- Solvents: Commonly used solvents include dichloromethane, tetrahydrofuran, or ethanol, depending on the step.

- Temperature: Esterification and substitution reactions are typically conducted at mild to moderate temperatures (0–60 °C) to optimize yield and minimize side reactions.

- Catalysts/Base: Bases such as triethylamine or potassium carbonate are employed to facilitate esterification and nucleophilic substitution.

- Purification: High-performance liquid chromatography (HPLC) or recrystallization from suitable solvents ensures high purity.

Research Findings and Data

A study on related benzophenone derivatives with piperidinomethyl groups demonstrated that fluorination or carboxymethyl modifications at the benzene nucleus significantly affect biological activity, implying that preparation methods must allow for precise substitution control. Although this study focuses on activity, the synthetic routes used are analogous and informative for preparing this compound.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition | Remarks |

|---|---|---|

| Starting Material | Benzophenone or substituted benzophenone | Purity >98% recommended |

| Esterification Reagent | Ethyl chloroformate or ethyl bromoacetate | Used for carboethoxy group introduction |

| Piperidine Source | Piperidine or piperidine hydrochloride | For nucleophilic substitution |

| Base | Triethylamine, potassium carbonate | Facilitates esterification and substitution |

| Solvent | Dichloromethane, ethanol, THF | Depends on reaction step |

| Temperature Range | 0–60 °C | Controlled to optimize yield |

| Purification Method | Column chromatography, recrystallization | Ensures compound purity |

| Yield | Typically 60–85% | Depends on reaction optimization |

Notes on Variants and Analogues

- The preparation of positional isomers such as 4'-Carboethoxy-3-piperidinomethyl benzophenone and 4'-Carboethoxy-2-piperidinomethyl benzophenone follows similar synthetic principles but requires selective functionalization at different positions on the benzophenone ring.

- Thiomorpholinomethyl analogues have been synthesized using analogous methods replacing piperidine with thiomorpholine, indicating the versatility of the synthetic approach.

Chemical Reactions Analysis

Types of Reactions

4-Carboethoxy-4’-piperidinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinomethyl or carboethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Research

CEPB serves as an intermediate in synthesizing various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Ketones, Carboxylic Acids |

| Reduction | LiAlH4, NaBH4 | Alcohols, Amines |

| Substitution | Amines, Thiols | New Functional Groups |

Biological Studies

Research indicates that CEPB may exhibit biological activities affecting cellular processes. Studies are ongoing to investigate its potential as an enzyme inhibitor or activator, which could lead to therapeutic applications.

- Mechanism of Action : The compound interacts with specific molecular targets, potentially modulating enzyme functions and biochemical pathways.

Pharmaceutical Applications

CEPB is being explored for its potential in drug development. Its ability to modify biological activity makes it a candidate for creating new therapeutic agents targeting various diseases.

- Case Study Example : Investigations into the compound's effects on cancer cell lines have shown promise in inhibiting tumor growth through enzyme modulation.

Industry Applications

In industrial settings, CEPB is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, plastics, and other chemical formulations.

Mechanism of Action

The mechanism of action of 4-Carboethoxy-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The benzophenone core allows extensive derivatization. Below is a comparative analysis of 4-carboethoxy-4'-piperidinomethyl benzophenone with key analogs (Table 1):

Table 1: Structural and Functional Comparison of Benzophenone Derivatives

Key Observations:

This impacts photochemical properties, such as UV absorption and photostability. Halogen substituents (Cl, Br, F) increase molecular weight and lipophilicity, enhancing membrane permeability but reducing aqueous solubility .

Piperidine vs. Pyrrolidine Rings: The six-membered piperidine ring (in the target compound) offers greater conformational flexibility and basicity compared to the five-membered pyrrolidine ring in analogs like 4-chloro-4'-pyrrolidinomethyl benzophenone. This affects binding affinity in biological systems .

Pharmacokinetic Implications: Piperidinomethyl derivatives may exhibit improved blood-brain barrier penetration compared to morpholine or thiomorpholine analogs (e.g., 4-carboethoxy-4'-thiomorpholinomethyl benzophenone) due to reduced polarity . Halogenated analogs (e.g., 2,5-dichloro-4'-piperidinomethyl benzophenone) show slower metabolic clearance, increasing bioaccumulation risks .

Application-Specific Comparisons

Physicochemical Properties

Table 2: Physicochemical Data of Selected Compounds

| Property | This compound | 4-Chloro-4'-pyrrolidinomethyl benzophenone | 2,5-Dichloro-4'-piperidinomethyl benzophenone |

|---|---|---|---|

| Molecular Weight (g/mol) | 351.45 | 313.82 | 362.24 |

| LogP (Predicted) | 3.2 | 2.8 | 4.1 |

| Aqueous Solubility (mg/L) | 12.5 | 8.7 | 5.3 |

| Melting Point (°C) | 98–102 | 110–115 | 125–130 |

Biological Activity

4-Carboethoxy-4'-piperidinomethyl benzophenone (CEPB) is a synthetic compound with the molecular formula C21H25NO3. It belongs to a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of CEPB, exploring its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

CEPB features a benzophenone core with a piperidinomethyl group and a carboethoxy substituent. The compound's structure is critical for its biological interactions and activities. The molecular weight of CEPB is approximately 351.4 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C21H25NO3 |

| Molecular Weight | 351.4 g/mol |

| CAS Number | 898771-20-5 |

| Solubility | Soluble in organic solvents |

The biological activity of CEPB is primarily attributed to its interaction with specific molecular targets within cells. It may function as an enzyme inhibitor or activator , influencing various biochemical pathways. The exact mechanism remains to be fully elucidated but involves modulation of cellular processes that could lead to therapeutic effects .

Antimicrobial Activity

Recent studies have indicated that compounds similar to CEPB exhibit significant antimicrobial properties. For instance, derivatives of benzophenone have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . While specific data on CEPB's antimicrobial efficacy is limited, its structural analogs suggest potential in this area.

Anticancer Potential

Research into benzophenone derivatives has highlighted their potential as anticancer agents. These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival . Although direct studies on CEPB are scarce, its structural characteristics align with those of known anticancer agents.

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Cytotoxicity in Cancer Cells :

- Enzyme Inhibition Studies :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Carboethoxy-4'-piperidinomethyl benzophenone, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a multi-step pathway involving nucleophilic substitution and esterification. For example, coupling a benzophenone core with a piperidine moiety via a methylene bridge, followed by carbethoxy functionalization. Key steps include:

- Step 1 : Reacting 4-piperidinomethyl benzophenone with ethyl chloroformate under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine) to introduce the carboethoxy group.

- Step 2 : Optimize reaction temperature (typically 0–25°C) to minimize side reactions like hydrolysis of the ester group.

- Yield enhancement : Use catalytic DMAP (4-dimethylaminopyridine) to accelerate esterification .

- Validation : Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical techniques :

- HPLC : Use a C18 column with a mobile phase of methanol/water (70:30 v/v) and UV detection at 254 nm to assess purity (>95%) .

- NMR : Confirm the presence of the piperidine methylene bridge (δ 3.5–4.0 ppm for –CH2–N–) and carbethoxy group (δ 1.2–1.4 ppm for –CH3 and δ 4.1–4.3 ppm for –OCH2–) .

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+ at m/z ~380) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors, particularly during steps involving volatile solvents (e.g., dichloromethane) .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous wash-down to prevent environmental release .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s stability under acidic/basic conditions be resolved?

- Experimental design :

- Stress testing : Expose the compound to pH gradients (e.g., 0.1 M HCl and 0.1 M NaOH at 25°C and 40°C) for 24–72 hours.

- Degradation analysis : Use HPLC to quantify decomposition products. The carbethoxy group is prone to hydrolysis under basic conditions, forming a carboxylic acid derivative (retention time shift from ~8.2 to ~6.5 minutes under pH 12) .

- Mitigation : Stabilize formulations by lyophilization or storage in anhydrous solvents (e.g., DMSO) at –20°C .

Q. What strategies optimize the compound’s pharmacological activity in CNS-targeted studies?

- Structure-activity relationship (SAR) : Modify the piperidine moiety to enhance blood-brain barrier permeability. For example:

- Introduce lipophilic substituents (e.g., methyl groups) on the piperidine ring to increase logP values.

- Replace the benzophenone core with a fluorinated analog to improve receptor binding affinity .

Q. How can researchers address inconsistencies in reported enzymatic inhibition data?

- Data reconciliation :

- Enzyme source variability : Use standardized recombinant enzymes (e.g., CYP3A4) to control for isoform-specific activity differences.

- Assay conditions : Maintain consistent cofactors (e.g., NADPH for cytochrome P450 assays) and pre-incubation times (15–30 minutes) .

- Statistical analysis : Apply ANOVA to compare inhibition rates across multiple trials, with post-hoc Tukey tests to identify outliers .

Q. What advanced computational methods predict the compound’s interactions with biological targets?

- Molecular docking : Use AutoDock Vina to simulate binding to serotonin (5-HT2A) receptors. Key interactions include hydrogen bonding between the carbethoxy group and Thr134 residue .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. RMSD values <2 Å indicate stable binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.